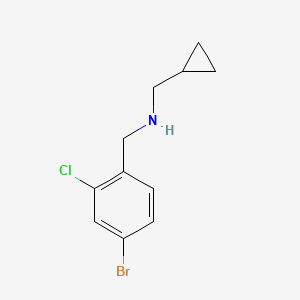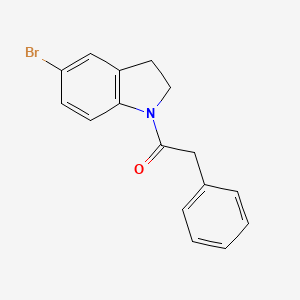
(4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine
Overview
Description
(4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine, or 4-BCB-CPM, is a chemical compound with a wide range of scientific applications. It is used in a variety of chemical synthesis methods, and its biochemical and physiological effects have been studied in a number of scientific studies.
Scientific Research Applications
Spiroaziridination and Cycloaddition Reactions
Spiroaziridines are synthesized through the reaction of primary amines with bromo-containing acetates under high pressure, showcasing the reactivity of bromo and possibly chloro benzyl compounds in forming complex structures ([A. Y. Rulev & J. Maddaluno, 2001](https://consensus.app/papers/spiroaziridination-cycloalkylidene-esters-high-rulev/c160440bb9955c1ca0f1206e22f8075d/?utm_source=chatgpt)). This method highlights the potential of halogenated benzyl compounds in synthesizing nitrogen-containing heterocycles, relevant for creating pharmacologically active molecules or materials with unique properties.
Antimicrobial and Cytotoxic Activity
A series of compounds derived from halogenated benzyl structures, including bromo and chloro substituents, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds demonstrate significant biological activities, indicating the potential use of halogenated benzylamines in developing new therapeutic agents (M. Noolvi et al., 2014).
Electrochemical Applications
The indirect anodic oxidation of amines mediated by brominated aryl amines, including compounds structurally related to "(4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine," has been explored for the synthesis of Schiff bases from benzyl amines. This process highlights the electrochemical utility of such compounds in organic synthesis and potential applications in materials science (D. Pletcher & G. D. Zappi, 1989).
Synthesis of Thiazoles
Reactions of halogenated alkyl derivatives with N-thioamido amidines lead to the formation of 2-alkylamino thiazoles, showcasing the versatility of bromo and chloro benzyl compounds in synthesizing sulfur-containing heterocycles. These reactions open pathways for the creation of molecules with potential pharmaceutical applications (A. Khilifi et al., 2008).
Corrosion Inhibition Studies
Studies on Schiff bases, including those with halogenated benzyl groups, as corrosion inhibitors on mild steel in acidic media show the potential application of these compounds in protecting metals from corrosion. The efficiency of these inhibitors depends on their concentration and the medium's temperature, indicating their practical application in industrial processes (Turuvekere K. Chaitra et al., 2015).
Properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-10-4-3-9(11(13)5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEKISQKIJOGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)







